Benzene, (hexyloxy)-

Descripción general

Descripción

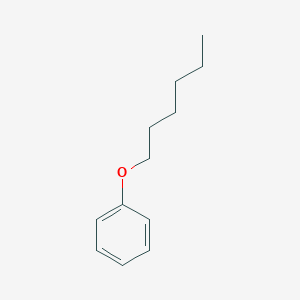

Benzene, (hexyloxy)-, also known as hexyl phenyl ether or n-hexyl phenyl ether, is an organic compound with the molecular formula C12H18O. It is a derivative of benzene where a hexyloxy group (C6H13O) is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzene, (hexyloxy)- can be synthesized through the Williamson ether synthesis, which involves the reaction of phenol with hexyl bromide in the presence of a strong base such as sodium hydroxide. The reaction proceeds as follows:

C6H5OH+C6H13Br→C6H5OC6H13+NaBr+H2O

This method is commonly used in laboratory settings due to its simplicity and efficiency .

Industrial Production Methods: In industrial settings, the production of benzene, (hexyloxy)- may involve the use of catalytic processes to enhance yield and efficiency. One such method includes the use of phase-transfer catalysts to facilitate the reaction between phenol and hexyl halides under milder conditions .

Análisis De Reacciones Químicas

Types of Reactions: Benzene, (hexyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Major Products:

Oxidation: Hexanoic acid and benzoic acid derivatives.

Substitution: Nitrobenzene, sulfonated benzene, and halogenated benzene derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

- Structure : The compound consists of a benzene ring with hexyloxy substituents at the 1 and 2 positions. The long hexyl chains enhance its solubility in organic solvents and contribute to its amphiphilic nature.

- Stability : 1,2-bis(hexyloxy)benzene exhibits thermal and chemical stability, making it a robust candidate for various applications in materials science and organic chemistry.

- Amphiphilicity : The presence of both hydrophobic (alkyl chains) and hydrophilic (ether groups) components allows for interactions with both polar and non-polar environments, which is beneficial in several applications.

Liquid Crystals

The long alkyl chains in benzene, (hexyloxy)- can influence the formation of liquid crystals. Liquid crystals are essential in the development of technologies like LCD screens. Research indicates that compounds with similar structures show promise in creating new liquid crystal materials due to their unique phase behavior and optical properties.

Organic Electronics

Benzene, (hexyloxy)- has potential applications in organic electronics. The combination of aromatic rings and ether groups suggests its suitability for use in devices such as:

- Organic Light-Emitting Diodes (OLEDs) : These devices utilize organic compounds to emit light when an electric current passes through them.

- Organic Solar Cells : The compound may contribute to the development of efficient solar energy conversion technologies by enhancing charge transport properties.

The exploration of organic materials with specific properties is ongoing, with researchers focusing on improving efficiency and stability in electronic devices.

Material Science

The amphiphilic nature of benzene, (hexyloxy)- allows it to be used as a surfactant or emulsifier in various formulations. Its ability to stabilize emulsions can be beneficial in:

- Cosmetic Products : Enhancing the texture and stability of creams and lotions.

- Pharmaceuticals : Improving the solubility of active ingredients in drug formulations.

Polymer Chemistry

This compound can serve as a building block for synthesizing polymers with tailored properties. By incorporating benzene, (hexyloxy)- into polymer matrices, researchers can create materials with improved thermal stability and mechanical strength.

Case Study 1: Liquid Crystal Applications

Research on similar compounds has demonstrated that modifications in alkyl chain length and branching can significantly affect the mesomorphic properties of liquid crystals. For instance, studies have shown that increasing the length of alkyl chains leads to enhanced thermal stability and altered phase transitions.

Case Study 2: Organic Electronics Development

In a recent study focused on organic solar cells incorporating benzene derivatives, it was found that specific substitutions could enhance charge mobility significantly. This discovery indicates that benzene, (hexyloxy)- could play a crucial role in developing next-generation organic photovoltaic materials.

Mecanismo De Acción

The mechanism of action of benzene, (hexyloxy)- primarily involves its ability to participate in various chemical reactions due to the presence of the hexyloxy group and the aromatic benzene ring. The hexyloxy group can undergo oxidation, while the benzene ring can participate in electrophilic aromatic substitution reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .

Comparación Con Compuestos Similares

Benzene, (methoxy)- (Anisole): Similar to benzene, (hexyloxy)-, but with a methoxy group (CH3O) instead of a hexyloxy group.

Benzene, (ethoxy)- (Phenetole): Contains an ethoxy group (C2H5O) attached to the benzene ring.

Benzene, (butoxy)-: Contains a butoxy group (C4H9O) attached to the benzene ring .

Uniqueness: Benzene, (hexyloxy)- is unique due to the longer alkyl chain (hexyl group) attached to the benzene ring, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, boiling point, and reactivity, making it suitable for specific applications in organic synthesis and industrial processes .

Actividad Biológica

Benzene, (hexyloxy)-, also known as hexoxybenzene, is an aromatic compound with the chemical formula CHO. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and medicinal applications. This article provides a comprehensive overview of the biological activity of benzene, (hexyloxy)-, including its mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

Benzene, (hexyloxy)- consists of a benzene ring substituted with a hexyloxy group. The presence of the hexyloxy group enhances the compound's solubility and reactivity, making it a valuable intermediate in organic synthesis and a subject of biological research.

The biological activity of benzene, (hexyloxy)- is primarily attributed to its ability to participate in various chemical reactions due to the hexyloxy substituent and the aromatic nature of the benzene ring. Key mechanisms include:

- Electrophilic Aromatic Substitution : The benzene ring can undergo electrophilic substitution reactions, allowing it to interact with various biological targets.

- Oxidation Reactions : The hexyloxy group can be oxidized, leading to the formation of reactive intermediates that may exhibit biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of benzene, (hexyloxy)- possess significant antimicrobial properties. A study focusing on alkyloxy benzene-1,2-diols indicated that certain compounds were effective against Bacillus subtilis, with minimal inhibitory concentrations (MIC) ranging from 25 to 100 µg/ml. In contrast, these compounds showed no activity against Escherichia coli, suggesting specificity in their antimicrobial effects .

Table 1: Antimicrobial Activity Against Bacillus subtilis

| Compound | Minimal Inhibitory Concentration (µg/ml) |

|---|---|

| 6C | 25-50 |

| 7C | 25-50 |

| 8C | 25-50 |

| 4C | 50-100 |

| 5C | 50-100 |

| 9C | 50-100 |

Toxicological Studies

Benzene exposure has been linked to various health risks, including hematotoxicity and carcinogenic effects. A study involving metabolomic analysis of benzene-exposed workers revealed significant alterations in metabolic profiles, indicating oxidative stress and disruptions in energy metabolism. The study highlighted the formation of toxic metabolites such as phenol and catechol through cytochrome P450-mediated metabolism .

Case Study: Metabolomics Analysis

A comprehensive study compared metabolomic data from benzene-exposed workers with non-exposed individuals. Key findings included:

- Altered Metabolites : Workers exposed to benzene exhibited lower glucose levels and changes in white blood cell counts.

- Organ Damage : Animal models showed reduced weight gain and behavioral changes after exposure to benzene .

Applications in Medicine

Research is ongoing into the potential use of benzene, (hexyloxy)- as a building block for pharmaceutical compounds. Its derivatives are being explored for their ability to act as antimicrobial agents and potential therapeutic agents due to their unique structural properties .

Propiedades

IUPAC Name |

hexoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRQFACTBMDELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333762 | |

| Record name | Benzene, (hexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132-66-7 | |

| Record name | Benzene, (hexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.